5-Fluoro-2-methylphenyl chloroformate
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Overview
Description
5-Fluoro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further bonded to a chloroformate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenyl chloroformate typically involves the reaction of 5-fluoro-2-methylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-Fluoro-2-methylphenol+Phosgene→5-Fluoro-2-methylphenyl chloroformate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas in large quantities requires stringent safety measures due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to absorb the HCl produced.
Carboxylic Acids: Form mixed anhydrides in the presence of a base.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Scientific Research Applications
5-Fluoro-2-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups or for derivatization.
Analytical Chemistry: Used in gas chromatography-mass spectrometry (GC-MS) for the derivatization of metabolites.
Pharmaceutical Research: Potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the fluorine atom and the methyl group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Benzyl Chloroformate: Used for introducing the benzyloxycarbonyl protecting group in organic synthesis.
Fluorenylmethyl Chloroformate (Fmoc-Cl): Used in peptide synthesis for introducing the Fmoc protecting group.
Uniqueness
5-Fluoro-2-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can affect its reactivity and the properties of the derivatives formed. This makes it a valuable reagent in specific synthetic applications where these substituents are beneficial.
Properties
Molecular Formula |
C8H6ClFO2 |
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Molecular Weight |
188.58 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(10)4-7(5)12-8(9)11/h2-4H,1H3 |
InChI Key |
ISAGYWPJNXYLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC(=O)Cl |
Origin of Product |
United States |
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